benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

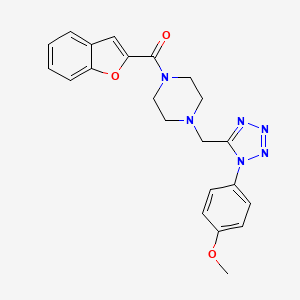

Benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone bridge to a piperazine moiety, which is further substituted with a 4-methoxyphenyl-tetrazole group. This structure combines aromatic, electron-rich benzofuran with the bioisosteric tetrazole ring, a common carboxylic acid surrogate, and a flexible piperazine spacer.

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-30-18-8-6-17(7-9-18)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-16-4-2-3-5-19(16)31-20/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQIIAWQAKDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole

Reagents: 4-methoxyphenyl hydrazine, sodium azide, and acetic acid.

Conditions: Aqueous medium, reflux temperature.

Reaction: Formation of tetrazole ring through azide cyclization.

Step 2: Preparation of Piperazine Intermediate

Reagents: Benzyl chloride, piperazine.

Conditions: Organic solvent, room temperature.

Reaction: Nucleophilic substitution forming the benzylpiperazine derivative.

Step 3: Condensation with Benzofuran-2-ylmethanone

Reagents: Benzofuran-2-carboxylic acid, benzylpiperazine intermediate.

Conditions: Acid catalyst, elevated temperature.

Reaction: Formation of the final product through condensation.

Industrial Production Methods

Scale-Up Synthesis: : Utilizing continuous flow reactors for efficient large-scale synthesis.

Purification: : Crystallization and chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can be oxidized to form corresponding benzofuran-2-yl ketone derivatives.

Reduction: : Hydrogenation under mild conditions can reduce the ketone to an alcohol.

Substitution: : The benzofuran ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Sodium borohydride or catalytic hydrogenation.

Substitution: : Nitrating agents like nitric acid and sulfuric acid.

Major Products

Oxidation: : Benzofuran-2-yl ketone.

Reduction: : Benzofuran-2-yl alcohol.

Substitution: : Nitrobenzofuran derivatives and halobenzofuran derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzofuran derivatives generally involves multiple steps, often starting with precursors such as 4-methoxyphenylhydrazine and sodium azide. The resulting compounds can exhibit unique structural features that contribute to their biological activity. For instance, the incorporation of a piperazine moiety enhances solubility and bioavailability, making these compounds promising candidates for drug development.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the benzofuran scaffold can significantly influence pharmacological profiles. For example, the introduction of various substituents on the benzofuran ring has been shown to enhance anticancer activity while reducing adverse effects typically associated with chemotherapeutics .

Antimicrobial Properties

Benzofuran derivatives have demonstrated notable antimicrobial activities against a range of pathogens. Research has shown that certain benzofuran-based compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 10 μg/mL |

| 2 | E. coli | 15 μg/mL |

| 3 | C. albicans | 12 μg/mL |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. Compounds such as benzofuran-2-carboxamide have shown significant antiproliferative effects against various cancer cell lines by inhibiting critical pathways involved in tumor growth . For instance, certain derivatives selectively inhibit the HIF-1 pathway, which is crucial for cancer cell survival under hypoxic conditions.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 10a | HeLa | 5.0 |

| 10b | MCF-7 | 3.5 |

| 10c | A549 | 7.0 |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of benzofuran derivatives, which may protect cells from oxidative stress-related damage. This property is particularly relevant in developing treatments for diseases where oxidative stress plays a significant role, such as neurodegenerative disorders .

Neuroprotective Effects

Some benzofuran derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for conditions like epilepsy and Alzheimer's disease. The modulation of neurotransmitter systems through these compounds could lead to novel treatments with fewer side effects compared to traditional therapies .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of benzofuran derivatives in various applications:

- Antimicrobial Study : A series of synthesized benzofuran derivatives were tested against Candida albicans, showing MIC values ranging from 5 to 25 μg/mL, indicating moderate to high antifungal activity .

- Anticancer Research : A study focused on the antiproliferative effects of a specific benzofuran derivative revealed a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

Molecular Targets and Pathways

Receptor Binding: : Interacts with G-protein-coupled receptors, modulating signal transduction.

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Tetrazole Ring

- Benzofuran-2-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (): Replaces the 4-methoxyphenyl group with a 3-fluorophenyl substituent. The electron-withdrawing fluorine atom increases tetrazole acidity (pKa ~4.5 vs. ~2.5 for tetrazoles) and alters lipophilicity (logP increases by ~0.5 units) .

- Compounds with Sulfonyl vs. Methanone Linkages (): Examples: 7e (4-methoxyphenylsulfonyl) and 7f (4-trifluoromethylphenylsulfonyl). Sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity compared to methanone, reducing membrane permeability but improving aqueous solubility (e.g., 7e: melting point 131–134°C vs. target compound’s likely higher lipophilicity) .

Core Heterocycle Modifications

- 4-(4-Aminophenyl)piperazin-1-ylmethanone (): Replaces benzofuran with a simpler furan ring, decreasing aromatic surface area and logP (predicted ΔlogP ~1.2).

Physicochemical Properties

Key Differentiators

- Benzofuran vs. Phenyl/Thiazole : Benzofuran’s extended conjugation may improve binding to aromatic-rich targets (e.g., serotonin receptors) compared to phenyl () or thiazole () cores.

- 4-Methoxyphenyl vs. Halogenated Substituents : The methoxy group’s electron-donating nature contrasts with fluorine or chlorine (), affecting electronic distribution and target affinity.

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , exhibits a promising profile of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical identity is defined by its molecular formula and a molecular weight of 388.4 g/mol. Its structural components include a benzofuran moiety, a piperazine ring, and a tetrazole group, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N6O2 |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 1021253-94-0 |

Antitumor Activity

Benzofuran derivatives are recognized for their potential as anticancer agents. A study highlighted that compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzofuran exhibited IC50 values ranging from 11 μM to 12 μM against the A2780 human ovarian cancer cell line .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been extensively studied. Research indicates that several benzofuran-based compounds exhibit potent activity against Mycobacterium tuberculosis and other bacterial strains. Notably, derivatives with specific substitutions at the benzofuran ring showed minimum inhibitory concentrations (MIC) as low as 0.60 μM against M. tuberculosis H37Rv .

In a comparative study of various benzofuran derivatives, one compound exhibited an MIC of 3.12 μg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Benzofuran derivatives have also been explored for their anti-inflammatory effects. The presence of the methoxyphenyl group is believed to enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Other Biological Activities

In addition to the aforementioned activities, benzofuran derivatives have shown promise in various therapeutic areas:

- Antiviral : Some derivatives exhibit antiviral properties against HIV and other viruses.

- Antioxidant : Certain compounds demonstrate significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

- Antidiabetic : Benzofuran-based compounds have been investigated for their potential in managing diabetes through modulation of glucose metabolism .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer properties in vitro. The most active compound exhibited an IC50 value of 11 μM against ovarian cancer cells, indicating a strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives against various pathogens. One derivative showed significant activity with an MIC of 3.12 μg/mL against S. aureus, highlighting its potential application in treating bacterial infections .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the benzofuran-2-ylmethanone core via Friedel-Crafts acylation or coupling reactions.

- Step 2: Functionalization of the piperazine ring, often using nucleophilic substitution or reductive amination to introduce the tetrazole-methyl group.

- Step 3: Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide, followed by substitution with 4-methoxyphenyl groups.

Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry. For analogs, refer to multi-step protocols in pyrazole and tetrazole syntheses .

Basic: Which spectroscopic and analytical methods are optimal for structural characterization?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and piperazine connectivity. Aromatic protons in benzofuran (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond angles and torsion strains .

Advanced: How does the 4-methoxyphenyl substituent on the tetrazole ring influence bioactivity compared to other substituents?

Methodological Answer:

- Structure-Activity Relationship (SAR): The electron-donating methoxy group enhances metabolic stability and π-π stacking with hydrophobic protein pockets. Compare with analogs (e.g., 4-chlorophenyl in ) to assess electronic effects on binding affinity.

- Experimental Design: Synthesize derivatives with varying substituents (e.g., -NO2, -CF3) and test in enzyme inhibition assays. Use docking studies to correlate substituent effects with binding poses .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Challenges: Disorder in the piperazine ring or tetrazole-methyl linker; twinning due to flexible moieties.

- Solutions: Collect high-resolution data (≤1.0 Å) and use SHELXL for refinement. Apply restraints for flexible groups and test for twinning with PLATON. For examples, refer to monoclinic systems in and .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C to prevent hydrolysis of the tetrazole ring.

- Handling: Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (similar to piperazine derivatives in ).

- Waste Disposal: Neutralize with dilute acetic acid before disposal .

Advanced: How can computational modeling predict the compound’s binding mode to therapeutic targets?

Methodological Answer:

- Docking Workflow:

- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Dock into target active sites (e.g., serotonin receptors) using AutoDock Vina.

- Validate with MD simulations (GROMACS) to assess stability of key interactions (e.g., tetrazole with Arg residues).

Reference thiazole-piperidine analogs in for validation strategies .

Basic: What role does the piperazine moiety play in the compound’s pharmacokinetics?

Methodological Answer:

- Solubility: Piperazine’s basicity improves water solubility at physiological pH.

- Conformational Flexibility: Allows adaptation to diverse binding pockets. Compare with rigid analogs (e.g., ) to quantify flexibility-activity trade-offs .

Advanced: How to resolve discrepancies in biological assay results between synthetic batches?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.

- Structural Verification: Confirm batch consistency via 2D NMR (HSQC, HMBC) and X-ray diffraction.

- Bioassay Controls: Include reference standards (e.g., ) to normalize inter-assay variability .

Advanced: Can DFT studies explain the electronic properties of the benzofuran-tetrazole system?

Methodological Answer:

- DFT Protocol:

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.